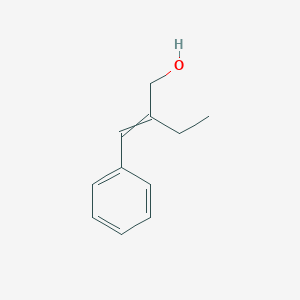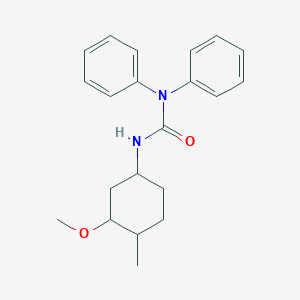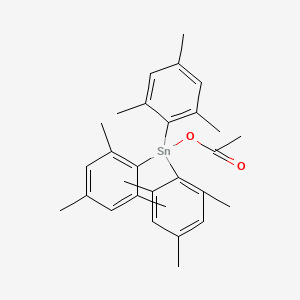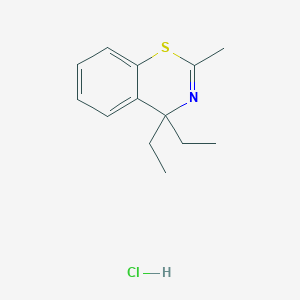
Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate is an organic compound characterized by its unique cyclobutene ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutene precursor, which undergoes a series of reactions including esterification and methylation to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. The scalability of the synthesis process is a key factor in its commercial viability.
Chemical Reactions Analysis
Types of Reactions: Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The stereochemistry of the compound allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- Methyl (3R,4S)-3,4-dimethylcyclobut-1-ene-1-carboxylate
- Methyl (3S,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate
- Methyl (3S,4S)-3,4-dimethylcyclobut-1-ene-1-carboxylate
Comparison: The unique (3R,4R) configuration of Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate distinguishes it from its stereoisomers. This configuration affects its chemical reactivity, binding affinity, and overall biological activity. Compared to its stereoisomers, the (3R,4R) compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it more suitable for certain applications.
Properties
CAS No. |
60697-52-1 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl (3R,4R)-3,4-dimethylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-5-4-7(6(5)2)8(9)10-3/h4-6H,1-3H3/t5-,6-/m1/s1 |
InChI Key |
FTLVSCMZYSKIHQ-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1C=C([C@@H]1C)C(=O)OC |
Canonical SMILES |
CC1C=C(C1C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)



![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)







